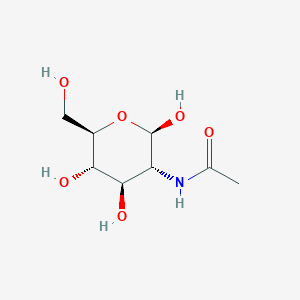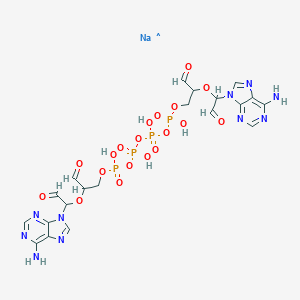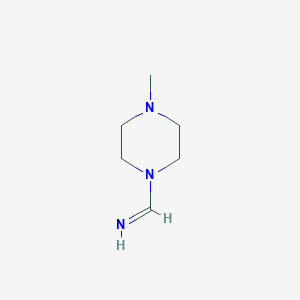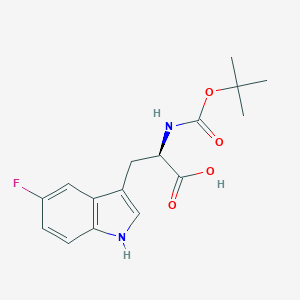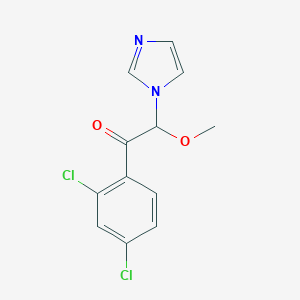
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone (DIME) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DIME is a member of the imidazole family of compounds and is structurally similar to other imidazole-based drugs such as clotrimazole and miconazole.
作用机制
The exact mechanism of action of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone is not fully understood, but it is thought to act by inhibiting fungal cell wall synthesis. Specifically, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone may inhibit the activity of enzymes involved in the synthesis of beta-glucan, a component of the fungal cell wall.
生化和生理效应
In addition to its antifungal properties, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone has been shown to have other biochemical and physiological effects. For example, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone has been shown to have a broad spectrum of activity against a variety of fungal species. However, one limitation of using 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone is its potential toxicity, particularly at higher doses.
未来方向
There are several potential future directions for research on 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone and its potential applications in other therapeutic areas. Finally, there may be opportunities to modify the structure of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone to improve its efficacy and reduce its toxicity.
合成方法
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dichlorophenylhydrazine with 2-methoxyethyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified using standard chromatographic techniques.
科学研究应用
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone has been studied for its potential use in a variety of therapeutic applications. One area of research has focused on its use as an antifungal agent. In vitro studies have shown that 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone is effective against a variety of fungal species, including Candida albicans and Aspergillus fumigatus.
属性
CAS 编号 |
112669-37-1 |
|---|---|
产品名称 |
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone |
分子式 |
C12H10Cl2N2O2 |
分子量 |
285.12 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-18-12(16-5-4-15-7-16)11(17)9-3-2-8(13)6-10(9)14/h2-7,12H,1H3 |
InChI 键 |
TWDRUAJDXDELKG-UHFFFAOYSA-N |
SMILES |
COC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
规范 SMILES |
COC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
同义词 |
Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-2-methoxy- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



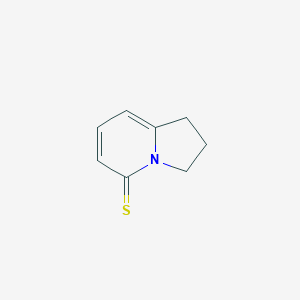
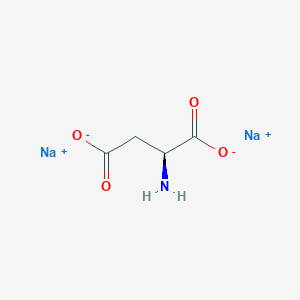
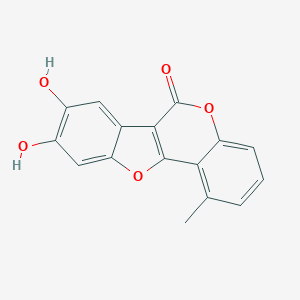
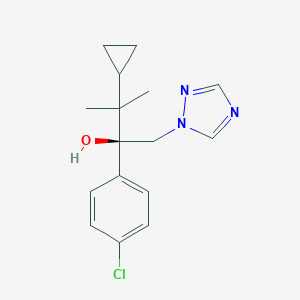
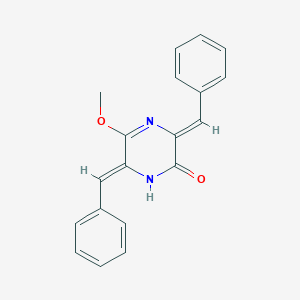
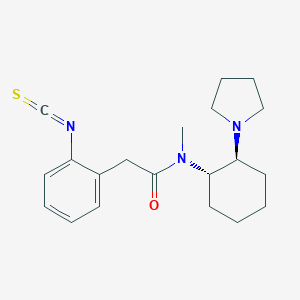
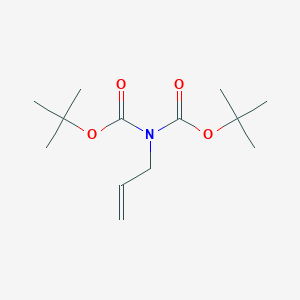
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
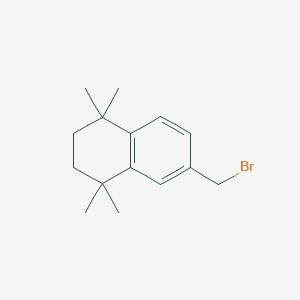
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
